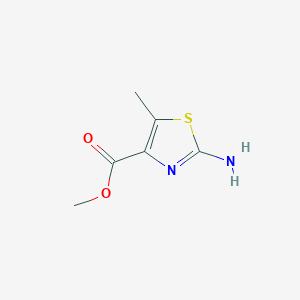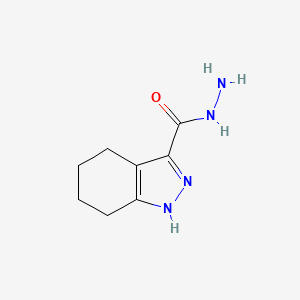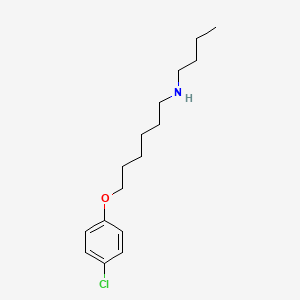
6-Methyl-benzothiazole-2,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-benzothiazole-2,5-diamine is a chemical compound with the molecular formula C8H9N3S . It is used as an intermediate in the synthesis of pramipexole, a dopamine D2 subfamily receptor agonist . It has also been studied for its anti-tetanus activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including 6-Methyl-benzothiazole-2,5-diamine, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of 6-Methyl-benzothiazole-2,5-diamine consists of a benzothiazole ring with a methyl group at the 6th position and two amine groups at the 2nd and 5th positions . Molecular mechanics calculations predict a torsional barrier to inter-ring twist of 6.3 kcal mol −1 for unsubstituted benzothiazole .Chemical Reactions Analysis
Benzothiazole synthesis involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . Other reactions include the condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Applications De Recherche Scientifique
1. Anti-Tubercular Compounds
- Summary of Application: Benzothiazole derivatives have been synthesized and used as anti-tubercular compounds. They have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .
- Methods of Application: Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
- Results or Outcomes: The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
2. Antimicrobial Properties
- Summary of Application: Benzothiazole derivatives have been investigated for their antimicrobial properties against various bacteria and fungi .
- Methods of Application: The antimicrobial properties were investigated using the serial plate dilution method .
- Results or Outcomes: The results of these investigations are not specified in the source .
3. Anti-Tumor Compounds
- Summary of Application: Benzothiazole derivatives have been synthesized and used as anti-tumor compounds .
- Methods of Application: The synthesis of benzothiazole derivatives was achieved through various synthetic pathways .
- Results or Outcomes: The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
4. Anti-Melanogenesis
- Summary of Application: Benzothiazole derivatives have been investigated for their anti-melanogenesis properties .
- Methods of Application: The anti-melanogenesis properties were investigated using various experimental procedures .
- Results or Outcomes: The results of these investigations are not specified in the source .
5. Anti-Bacterial and Anti-Fungal
- Summary of Application: Benzothiazole derivatives have been found to possess anti-bacterial and anti-fungal properties .
- Methods of Application: The anti-bacterial and anti-fungal properties were investigated using various experimental procedures .
- Results or Outcomes: The results of these investigations are not specified in the source .
6. Electrophosphorescent Emitter in OLEDs
- Summary of Application: Benzothiazole derivatives are used as electrophosphorescent emitters in Organic Light Emitting Diodes (OLEDs) .
- Methods of Application: The electrophosphorescent properties were investigated using various experimental procedures .
- Results or Outcomes: The results of these investigations are not specified in the source .
Orientations Futures
Recent advances in the synthesis of benzothiazole compounds related to green chemistry have been highlighted. These advances include the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . The future development trend and prospect of the synthesis of benzothiazoles are anticipated .
Propriétés
IUPAC Name |
6-methyl-1,3-benzothiazole-2,5-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-4-2-7-6(3-5(4)9)11-8(10)12-7/h2-3H,9H2,1H3,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMRHYSSLBGHNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)N=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-benzothiazole-2,5-diamine | |
CAS RN |
35435-49-5 |
Source


|
| Record name | 6-methyl-1,3-benzothiazole-2,5-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide](/img/structure/B1299439.png)
![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide](/img/structure/B1299441.png)




![3-chloro-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B1299452.png)
![3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1299465.png)


